molecular formula C28H32O6 B12745835 Mebenoside, (1S)- CAS No. 20822-88-2

Mebenoside, (1S)-

Cat. No.: B12745835
CAS No.: 20822-88-2
M. Wt: 464.5 g/mol
InChI Key: MYVXMYUGQJQBIV-JQPIIJRMSA-N
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Description

Mebenoside, (1S)- is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.5511. It is characterized by its absolute stereochemistry and defined stereocenters

Chemical Reactions Analysis

Mebenoside, (1S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions employed, which can lead to different functional group transformations and structural modifications.

Scientific Research Applications

Its unique chemical structure and properties make it a valuable compound for studying various biochemical pathways and molecular interactions . specific details on its applications in these fields are not extensively documented in the current literature.

Comparison with Similar Compounds

Mebenoside, (1S)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups . specific details on these similar compounds and their comparative analysis are not extensively documented in the available sources.

Properties

CAS No.

20822-88-2

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol

InChI

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28-/m1/s1

InChI Key

MYVXMYUGQJQBIV-JQPIIJRMSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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